molecular formula C8H13BrO2 B13825237 2-bromo-1-[(1R,3R)-3-hydroxycyclohexyl]ethanone

2-bromo-1-[(1R,3R)-3-hydroxycyclohexyl]ethanone

Katalognummer: B13825237
Molekulargewicht: 221.09 g/mol
InChI-Schlüssel: SKKIXYZPTKTCNX-RNFRBKRXSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Bromo-1-[(1R,3R)-3-hydroxycyclohexyl]ethanone is an organic compound that belongs to the class of bromoketones It is characterized by the presence of a bromine atom and a hydroxy group attached to a cyclohexyl ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-1-[(1R,3R)-3-hydroxycyclohexyl]ethanone can be achieved through several methods. One common approach involves the bromination of 1-[(1R,3R)-3-hydroxycyclohexyl]ethanone using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or acetic acid . The reaction is typically carried out at room temperature or under reflux conditions to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .

Analyse Chemischer Reaktionen

Types of Reactions

2-Bromo-1-[(1R,3R)-3-hydroxycyclohexyl]ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), mild heating.

    Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride), solvents (e.g., ethanol, tetrahydrofuran), room temperature or reflux.

    Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, water), room temperature or reflux.

Major Products

    Substitution: Corresponding substituted products (e.g., amines, ethers).

    Reduction: Alcohol derivatives.

    Oxidation: Ketones or carboxylic acids.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of 2-bromo-1-[(1R,3R)-3-hydroxycyclohexyl]ethanone involves its reactivity as a bromoketone. The bromine atom and carbonyl group are key functional groups that participate in various chemical reactions. The compound can act as an electrophile in substitution reactions, where the bromine atom is replaced by a nucleophile . Additionally, the carbonyl group can undergo reduction or oxidation, leading to the formation of different products .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Bromo-1-[(1R,3R)-3-hydroxycyclohexyl]ethanone is unique due to its specific cyclohexyl ring structure, which imparts distinct steric and electronic properties. This uniqueness makes it a valuable compound in the synthesis of specialized organic molecules and in the study of reaction mechanisms .

Eigenschaften

Molekularformel

C8H13BrO2

Molekulargewicht

221.09 g/mol

IUPAC-Name

2-bromo-1-[(1R,3R)-3-hydroxycyclohexyl]ethanone

InChI

InChI=1S/C8H13BrO2/c9-5-8(11)6-2-1-3-7(10)4-6/h6-7,10H,1-5H2/t6-,7-/m1/s1

InChI-Schlüssel

SKKIXYZPTKTCNX-RNFRBKRXSA-N

Isomerische SMILES

C1C[C@H](C[C@@H](C1)O)C(=O)CBr

Kanonische SMILES

C1CC(CC(C1)O)C(=O)CBr

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.